molecular formula C15H15NO2 B8168013 2-(Benzyloxy)-6-methylbenzamide

2-(Benzyloxy)-6-methylbenzamide

Cat. No.: B8168013
M. Wt: 241.28 g/mol
InChI Key: XZIJXUWMSKYJNG-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-methylbenzamide is a benzamide derivative designed for use as a key synthetic intermediate in organic chemistry and medicinal chemistry research. Compounds within this chemical class are frequently employed in the synthesis of complex heterocyclic structures. Specifically, ortho-substituted benzyloxy benzamides are valuable substrates in rearrangement reactions, such as the [1,2]-Wittig rearrangement, to access diarylmethanols and other advanced scaffolds . The resulting structures are core components in various bioactive molecules, including 3-arylphthalides and 3-aryl-3-hydroxyisoindolinones, which are classes of compounds studied for their potential biological activities as plant growth inhibitors, antioxidants, and anticancer agents . The benzyloxy group serves as a common protecting group for a phenolic hydroxyl function, allowing for selective deprotection at advanced stages of a synthetic sequence. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-6-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-6-5-9-13(14(11)15(16)17)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIJXUWMSKYJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of Phenolic Precursor

The benzylation of 2-hydroxy-6-methylbenzoic acid (CAS: 118537-95-4) is a critical first step.

  • Reagents : Benzyl chloride, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Conditions : 70°C for 16 hours under nitrogen.

  • Mechanism : Nucleophilic substitution (SN2) at the phenolic oxygen.

  • Yield : 82–89% after recrystallization (toluene/hexane).

Table 1: Optimization of Benzylation Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
K₂CO₃DMF70168999.5
Cs₂CO₃Acetone60247598.2
NaHTHF25126897.8

Amidation of 2-(Benzyloxy)-6-methylbenzoic Acid

The carboxylic acid intermediate is converted to the amide using coupling reagents:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), methylamine.

  • Conditions : Room temperature, dichloromethane (DCM), 12–18 hours.

  • Yield : 74–82% after column chromatography (EtOAc/hexane).

Key Data :

  • Purity : >99% (HPLC).

  • Side Products : <0.1% unreacted acid or over-alkylated species.

Direct Benzylation of 2-Hydroxy-6-methylbenzamide

Alkylation of Phenolic Amide

This one-pot method bypasses the acid intermediate:

  • Reagents : Benzyl bromide, sodium hydride (NaH), DMF.

  • Conditions : 0°C to room temperature, 12 hours.

  • Yield : 70–77% after recrystallization (ethanol/water).

Advantages :

  • Fewer steps compared to the two-step route.

  • Avoids handling corrosive acid chlorides.

Limitations :

  • Lower yields due to competing N-alkylation.

Coupling of Pre-Benzylated Intermediates

Ullmann-Type Coupling

Aryl halides are coupled with benzyl-protected amines:

  • Reagents : 2-Bromo-6-methylbenzamide, benzyl alcohol, CuI, 1,10-phenanthroline.

  • Conditions : 110°C, DMSO, 24 hours.

  • Yield : 65%.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling for higher efficiency:

  • Catalyst : Pd(OAc)₂, Xantphos.

  • Base : Cs₂CO₃.

  • Yield : 78%.

Microwave-Assisted Synthesis

Accelerated Benzylation and Amidation

Microwave irradiation reduces reaction times:

  • Conditions : 150°C, 30 minutes, DMF.

  • Yield : 85% (vs. 89% for conventional heating).

  • Energy Efficiency : 40% reduction in energy consumption.

Purification and Characterization

Recrystallization

  • Solvents : Ethyl acetate/hexane (3:1).

  • Purity Improvement : 97% → 99.5%.

Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Gradient of EtOAc in hexane (10% → 50%).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.38–7.26 (m, 5H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H), 6.72 (d, J = 8.4 Hz, 1H), 5.12 (s, 2H, OCH₂), 2.34 (s, 3H, CH₃), 1.62 (br s, 1H, NH₂).

  • IR (KBr) : 3340 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O).

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

MethodStepsYield (%)Purity (%)Scalability
Benzylation + Amidation28999.5High
Direct Benzylation17798.7Moderate
Ullmann Coupling16597.0Low
Microwave-Assisted28599.0High

Industrial-Scale Considerations

Cost Analysis

  • EDC/HOBt Coupling : $12/g (lab-scale) vs. $4/g (bulk).

  • Benzyl Chloride vs. Bromide : Chloride reduces raw material costs by 30%.

Environmental Impact

  • Waste Reduction : Microwave methods cut solvent use by 50%.

  • Catalyst Recycling : Pd catalysts recovered with 95% efficiency.

Challenges and Solutions

Over-Benzylation

  • Mitigation : Use of bulky bases (e.g., DBU) suppresses di-alkylation.

Acid Sensitivity

  • Solution : Low-temperature amidation (0°C) prevents hydrolysis .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-6-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated benzamide derivatives.

Scientific Research Applications

2-(Benzyloxy)-6-methylbenzamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It can be explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound may find applications in the development of new materials or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxy and methyl groups can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Substituted Benzyloxy/Methyl Groups

The following compounds share structural motifs with 2-(Benzyloxy)-6-methylbenzamide, differing in substituents or functional groups:

Compound Name Molecular Formula Substituents (Position) Key Features/Applications References
2-(Benzyloxy)-6-fluorobenzamide C₁₄H₁₂FNO₂ -F (6), -OCH₂C₆H₅ (2), -CONH₂ Enhanced polarity due to fluorine; used in medicinal chemistry for receptor binding studies
2-(Benzyloxy)-6-fluorobenzonitrile C₁₄H₁₀FNO -F (6), -OCH₂C₆H₅ (2), -CN Nitrile group increases reactivity; precursor for heterocyclic synthesis
Methyl 2-amino-6-chlorobenzoate C₈H₈ClNO₂ -Cl (6), -NH₂ (2), -COOCH₃ Ester group improves hydrolytic stability; intermediate in drug synthesis
4-(Benzyloxy)-2-methylquinolin-6-amine C₁₇H₁₆N₂O -OCH₂C₆H₅ (4), -CH₃ (2), -NH₂ (6) Quinoline backbone enhances fluorescence properties; used in optoelectronics

Key Observations :

  • Fluorine vs.
  • Amide vs. Nitrile : The amide group in 2-(Benzyloxy)-6-methylbenzamide supports hydrogen bonding, whereas the nitrile in its analog enables nucleophilic addition reactions .
  • Steric Effects: The methyl group at position 6 may reduce steric hindrance compared to bulkier substituents (e.g., chlorine in Methyl 2-amino-6-chlorobenzoate), influencing reaction kinetics .

Physicochemical and Spectroscopic Comparisons

Table: Spectral Data of Selected Analogs
Compound Name IR (cm⁻¹) ¹H-NMR (δ, ppm) MS (m/z) References
2-(Benzyloxy)-6-fluorobenzamide 3300 (N-H), 1680 (C=O) 7.2–7.5 (benzyl), 6.8 (aromatic H) 257 [M+H]⁺
4-(Benzyloxy)-N-(3-chloro-2-phenylcarbamate) 1720 (C=O) 4.5 (OCH₂), 7.3–8.1 (aromatic H) 349 [M]⁺
Methyl 2-amino-6-chlorobenzoate 3450 (N-H), 1725 (C=O) 3.9 (OCH₃), 6.5–7.2 (aromatic H) 199 [M]⁺

Analysis :

  • IR Spectroscopy : The amide group in 2-(Benzyloxy)-6-methylbenzamide would show N-H stretches near 3300 cm⁻¹ and C=O stretches near 1680 cm⁻¹, similar to its fluorinated analog .
  • NMR : The benzyloxy group’s protons resonate at δ 4.5–5.0 ppm (OCH₂), while aromatic protons appear between δ 6.5–7.5 ppm, depending on substituent electronic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Benzyloxy)-6-methylbenzamide in academic research?

  • Methodology : The synthesis typically involves a multi-step approach:

Benzyloxy Group Introduction : React 2-hydroxy-6-methylbenzoic acid with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to protect the hydroxyl group as a benzyl ether .

Amide Formation : Convert the carboxylic acid to the amide using coupling agents like HATU or EDCI with NH₃ or ammonium chloride in the presence of a base (e.g., DIPEA) .

  • Characterization : Confirm structure via 1H^1H/13C^{13}C-NMR (benzyl protons at δ 4.9–5.1 ppm, aromatic methyl at δ 2.3–2.5 ppm), HPLC for purity (>95%), and HRMS for molecular ion verification .

Q. How is 2-(Benzyloxy)-6-methylbenzamide characterized to confirm structural integrity?

  • Analytical Workflow :

  • Spectroscopy : 1H^1H-NMR to verify benzyloxy protons and methyl group integration; IR spectroscopy for amide C=O stretch (~1650–1680 cm⁻¹) .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity and stability under thermal stress (40–60°C) .
  • X-ray Crystallography (if crystalline): Resolve bond lengths/angles to confirm regiochemistry .

Q. What are the primary research applications of 2-(Benzyloxy)-6-methylbenzamide in medicinal chemistry?

  • Core Applications :

  • Intermediate for Drug Discovery : Used to synthesize analogs targeting enzyme inhibition (e.g., kinases, proteases) via functionalization at the methyl or benzyloxy positions .
  • Protecting Group Strategy : The benzyloxy group stabilizes reactive intermediates during multi-step syntheses (e.g., peptide coupling) and can be removed via hydrogenolysis (Pd/C, H₂) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for 2-(Benzyloxy)-6-methylbenzamide derivatives under varying catalytic conditions?

  • Experimental Design :

  • Catalyst Screening : Compare Pd/C, Pd(OAc)₂, or Ni catalysts for benzyl deprotection efficiency (monitor via TLC).
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for amidation kinetics .
  • Data Analysis : Use DOE (Design of Experiments) to model interactions between temperature (25–80°C), catalyst loading (1–5 mol%), and reaction time (2–24 h) .
    • Contradiction Resolution : Conflicting yield reports may arise from residual moisture in solvents; recommend rigorous drying (molecular sieves) and inert atmosphere (N₂/Ar) .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies of 2-(Benzyloxy)-6-methylbenzamide analogs?

  • Methodological Solutions :

Comparative Assays : Re-test analogs in standardized cell lines (e.g., HeLa, HEK293) with controls for cytotoxicity (MTT assay) .

Metabolite Profiling : Use LC-MS to identify degradation products (e.g., debenzylated metabolites) that may confound activity .

Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity variations caused by substituent electronic effects (e.g., methyl vs. fluoro groups) .

Q. How can researchers mitigate challenges in analyzing trace impurities during 2-(Benzyloxy)-6-methylbenzamide synthesis?

  • Advanced Analytical Techniques :

  • UPLC-QTOF-MS : Detect low-abundance impurities (e.g., over-alkylated byproducts) with high mass accuracy (<5 ppm error) .
  • NMR Relaxation Editing : Suppress signals from major components to enhance impurity visibility in 1H^1H-NMR .
  • Stability Studies : Monitor impurity formation under accelerated degradation conditions (40°C/75% RH for 4 weeks) .

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